molecular formula C12H14O3 B1597659 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 50544-72-4

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B1597659
CAS RN: 50544-72-4
M. Wt: 206.24 g/mol
InChI Key: OGVKPSHYVRAUCB-UHFFFAOYSA-N
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Description

“7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the molecular formula C12H14O3 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is characterized by a chromen-4-one core, which is a bicyclic system containing a benzene ring fused to a pyran ring. The molecule also contains three methyl groups and a hydroxy group .


Physical And Chemical Properties Analysis

The molecular weight of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is 206.244 .

Scientific Research Applications

I have conducted a search and found several scientific research applications for the compound 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one. Below is a detailed analysis focusing on unique applications, each with its own section.

Synthesis Methods

Various synthesis methods have been developed for derivatives of 4H-chromenes, including 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one . These methods include DBU catalysis, green catalysts like 3-nitrophenylboronic acid, lipase-catalyzed synthesis, baker’s yeast catalytic one-pot synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition. Modifications to its structure, such as replacing and extending the alkyl side chain with a polar and bulky group, could improve its activity inside the active pocket of enzymes like LOX (lipoxygenase), enhancing its inhibitory activity .

Antioxidant Properties

Derivatives of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one , like DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), are known to contribute to antioxidant properties in Maillard reaction intermediates. Research has been conducted to understand the source of this antioxidant activity by synthesizing hydroxyl group protected DDMP derivatives .

Coumarin Derivatives Synthesis

The compound serves as a precursor in the synthesis of new classes of coumarin derivatives through reactions like Williamson etherification. This process involves reacting 7-Hydroxy-2H-chromen-2-one with alkyl halides in the presence of potassium carbonate in DMF (dimethylformamide) .

Pechmann Coumarin Synthesis Method

An effective method based on the Pechmann coumarin synthesis approach has been developed to synthesize 7-hydroxy-4-substituted coumarin derivatives under various conditions .

Natural Fragrances and Biosynthesis

Coumarin and 7-hydroxy coumarins are significant as natural fragrances with a characteristic odor similar to vanilla beans. The hydroxy position at 7 plays an important role in biosynthesis. Novel compounds have been synthesized from 8-formyl-7-hydroxy coumarin for bio-evaluation .

Safety and Hazards

According to the safety data sheet, this compound does not meet the classification criteria for physical, health, or environmental hazards based on available data . In case of eye contact, rinse immediately with plenty of water and seek medical attention. If ingested or inhaled, seek medical attention immediately .

properties

IUPAC Name

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKPSHYVRAUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369485
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

CAS RN

50544-72-4
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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